molecular formula C22H27N3O2 B6798029 N-(2-pyridin-3-yloxan-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide

N-(2-pyridin-3-yloxan-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide

Cat. No.: B6798029
M. Wt: 365.5 g/mol
InChI Key: RBFWRWJCOIIAOK-UHFFFAOYSA-N
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Description

N-(2-pyridin-3-yloxan-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(2-pyridin-3-yloxan-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c26-22(25-12-4-8-17-5-1-2-6-18(17)9-13-25)24-20-10-14-27-21(15-20)19-7-3-11-23-16-19/h1-3,5-7,11,16,20-21H,4,8-10,12-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFWRWJCOIIAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCN(C1)C(=O)NC3CCOC(C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-3-yloxan-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2-aminopyridine and an α-bromoketone under microwave irradiation.

    Oxane Ring Formation: The oxane ring can be introduced by reacting the pyridine derivative with an appropriate epoxide under basic conditions.

    Benzazocine Core Construction: The benzazocine core is formed through a cyclization reaction involving a suitable precursor, such as a substituted aniline, under acidic conditions.

    Final Coupling: The final step involves coupling the pyridine-oxane intermediate with the benzazocine core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-3-yloxan-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide (LDA) to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-pyridin-3-yloxan-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(2-pyridin-3-yloxan-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridin-3-yloxan-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxamide
  • N-(2-pyridin-3-yloxan-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxylate
  • N-(2-pyridin-3-yloxan-4-yl)-2,4,5,6-tetrahydro-1H-3-benzazocine-3-carboxylamide

Uniqueness

This compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties

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